

Application Note: Quantification of Divin (Salvinorin A) using LC-MS/MS

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Compound of Interest		
Compound Name:	Divin	
Cat. No.:	B2698247	Get Quote

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Introduction

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of **Divin**, commonly known as Salvinorin A. Salvinorin A is the primary psychoactive compound found in the plant Salvia **divin**orum and is a potent and selective kappa-opioid receptor agonist.[1][2] Its unique chemical structure, a neoclerodane diterpenoid lacking a nitrogen atom, distinguishes it from typical alkaloids.[2] The accurate quantification of Salvinorin A in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and in the development of novel therapeutics targeting the kappa-opioid system.

This document provides comprehensive protocols for sample preparation from plasma, cerebrospinal fluid (CSF), and plant material, along with detailed LC-MS/MS parameters.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Salvinorin A in human plasma and non-human primate cerebrospinal fluid (CSF).[1][3][4]

Table 1: Method Performance in Human Plasma[1][3][4]



Parameter	Value
Limit of Quantification (LOQ)	0.05 ng/mL
Interday Precision (%RSD)	< 3.47%
Interday Accuracy (%Bias)	< 12.37%

Table 2: Method Performance in Non-Human Primate CSF[1][3][4]

Parameter	Value
Limit of Quantification (LOQ)	0.0125 ng/mL
Interday Precision (%RSD)	< 1.7%
Interday Accuracy (%Bias)	< 9.42%

Experimental Protocols Sample Preparation

a) Plasma Samples[1][3][4][5]

This protocol utilizes solid-phase extraction (SPE) to clean up and concentrate Salvinorin A from plasma samples.

- Centrifuge human plasma samples at 21,000 x g for 4 minutes to remove particulates.
- Transfer 300 μL of the clear plasma to a clean microcentrifuge tube.
- Spike the sample with an appropriate internal standard (e.g., deuterated Salvinorin A).
- Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute Salvinorin A with 1 mL of methanol.



- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
- b) Cerebrospinal Fluid (CSF) Samples[1][3][4][5]

For CSF samples, a simple dilution method is sufficient.

- Thaw CSF samples on ice.
- Transfer 300 μL of the CSF sample to a high-recovery autosampler vial.
- Add an appropriate internal standard.
- Dilute the sample with a solution to a final concentration of 10% (v/v) acetonitrile and 1% (v/v) formic acid.
- Vortex the sample briefly before placing it in the autosampler for injection.
- c) Plant Material (Salvia divinorum)[6]

This protocol describes a solvent extraction for quantifying Salvinorin A in dried plant material.

- Finely grind the dried leaf and stem material using a mortar and pestle.
- Weigh 10 mg of the ground material into a 1.5 mL microcentrifuge tube.
- Add 1 mL of a 9:1 methanol/water solution.
- Sonicate the mixture in a heated water bath (35 °C) for 1 hour.
- Centrifuge the sample to pellet the solid material.
- Dilute the supernatant 1:10 with the extraction solvent.
- The diluted extract is ready for direct injection.



LC-MS/MS Analysis

The following parameters have been shown to be effective for the quantification of Salvinorin A. [1][3][4][5]

a) Liquid Chromatography (LC) Conditions

Parameter	Condition
Column	C18, 1 mm ID x 50 mm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	A shallow gradient from 29% to 33% Acetonitrile over 8 minutes
Flow Rate	50 μL/min
Injection Volume	50 μL
Column Temperature	40 °C

b) Mass Spectrometry (MS) Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	433.2
Product Ions (m/z)	253.1, 285.1
Collision Energy	Optimized for the specific instrument
Dwell Time	100 ms

Visualizations



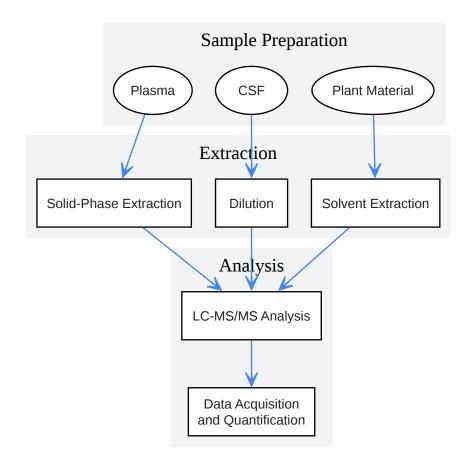
Signaling Pathway



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Caption: Simplified signaling pathway of Salvinorin A.

Experimental Workflow



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Caption: General experimental workflow for Salvinorin A quantification.



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